molecular formula C34H43CuN4Na3O6 B12511255 Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

Cat. No.: B12511255
M. Wt: 736.2 g/mol
InChI Key: XALGUMNFBRYDAA-UHFFFAOYSA-K
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Description

Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate is a useful research compound. Its molecular formula is C34H43CuN4Na3O6 and its molecular weight is 736.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Copper porphyrins are a class of metalloporphyrins that have garnered significant attention due to their diverse biological activities. The compound in focus, Copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate , exhibits properties that may be harnessed for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex porphyrin structure with multiple carboxylate groups that enhance its solubility and reactivity. The presence of copper as a central metal ion contributes to its redox properties and potential biological interactions.

Antimicrobial Activity

Antibacterial Properties:
Copper porphyrins have been shown to possess significant antibacterial activity against various strains of bacteria. Studies indicate that the incorporation of carboxylate groups enhances the binding affinity of the porphyrin to bacterial membranes and cellular components. For instance:

  • Inhibition Zones: Research has demonstrated that copper complexes exhibit varying inhibition zones against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 31.25 mg/L showing activity across different bacterial species .
CompoundInhibition Zone (mm)Bacterial Strain
Cu(II) Porphyrin16.5 mmS. aureus
Cu(II) PorphyrinVariesE. coli

The mechanism of action is believed to involve disruption of bacterial respiration and interference with biomolecule synthesis due to the lipophilicity of the copper complexes .

Cytotoxicity and Anticancer Activity

Cytotoxic Effects:
The cytotoxicity of copper porphyrins has been evaluated using various cancer cell lines. For example:

  • MCF-7 Cell Line: The compound demonstrated cytotoxic effects with an IC50 value of 32.07 μg/mL against MCF-7 breast cancer cells .

Mechanism of Action:
The anticancer activity is attributed to the ability of copper porphyrins to intercalate DNA and induce oxidative stress within cancer cells. Flow cytometry studies have shown that these complexes can selectively target cancer cells while exhibiting biocompatibility towards normal cells .

Copper porphyrins exhibit unique electrochemical characteristics that contribute to their biological activity. Redox potentials measured through cyclic voltammetry reveal multiple oxidation states that facilitate electron transfer processes essential for their antimicrobial and anticancer actions .

Case Studies

  • Study on Antibacterial Activity: A comparative study on various metalloporphyrins indicated that those with electron-withdrawing groups at para positions exhibited superior antibacterial properties compared to their electron-donating counterparts .
  • Cytotoxicity Assessment: In a detailed investigation involving several copper complexes with different substituents on the porphyrin ring, it was observed that modifications significantly influenced both cytotoxicity and selectivity towards cancerous cells .

Properties

Molecular Formula

C34H43CuN4Na3O6

Molecular Weight

736.2 g/mol

IUPAC Name

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,10,11,12,13,14,15,20,21,23-tetradecahydroporphyrin-22,24-diide-2-carboxylate

InChI

InChI=1S/C34H46N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,15,18-19,22-23,26-27,31,33,35,38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;;/q-2;+2;3*+1/p-3

InChI Key

XALGUMNFBRYDAA-UHFFFAOYSA-K

Canonical SMILES

CCC1=C2CC3C(C(C(N3)C(C4=C(C(=C([N-]4)CC5C(C(C(N5)CC(=C1C)[N-]2)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

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